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molecular formula C15H11FN2O2 B2426219 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-01-9

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B2426219
M. Wt: 270.263
InChI Key: MWFWBKQHKHGHCZ-UHFFFAOYSA-N
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Patent
US08399476B2

Procedure details

2-Bromo-1-(4-fluoro-phenyl)-ethanone (1.135 g, 5.23 mmol) and 6-amino-nicotinic acid methyl ester (795.7 mg, 5.23 mmol) were heated under reflux in 50 ml dioxane for 8.5 hours. After cooling the solid was filtered and dried. Yield: 1.36 g, 96%. MS (mass spectrum): M+H+=271.06.
Quantity
1.135 g
Type
reactant
Reaction Step One
Quantity
795.7 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.[CH3:12][O:13][C:14](=[O:22])[C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[N:17][CH:16]=1>O1CCOCC1>[CH3:12][O:13][C:14]([C:15]1[CH:20]=[CH:19][C:18]2[N:17]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=3)[N:21]=2)[CH:16]=1)=[O:22]

Inputs

Step One
Name
Quantity
1.135 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)F
Name
Quantity
795.7 mg
Type
reactant
Smiles
COC(C1=CN=C(C=C1)N)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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